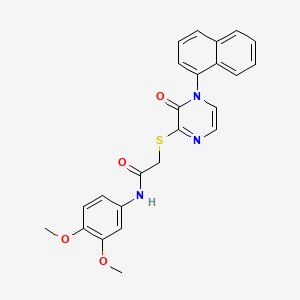

N-(3,4-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S/c1-30-20-11-10-17(14-21(20)31-2)26-22(28)15-32-23-24(29)27(13-12-25-23)19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,15H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLYLBHHCDOYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenyl acetamide with naphthalene derivatives and thioketones. The synthesis typically involves the following steps:

- Formation of the thioamide : Reacting 3,4-dimethoxyphenyl acetamide with a suitable thioketone.

- Cyclization : Introducing the naphthalene moiety through cyclization reactions.

- Purification : Using chromatography techniques to isolate the desired product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve:

- Inhibition of cell proliferation : The compound has shown IC50 values in the micromolar range against MCF-7 and HeLa cell lines, indicating potent antiproliferative activity.

The proposed mechanisms include:

- Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle, particularly at the G2/M phase, which prevents cancer cells from dividing.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capacity. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies

A notable study evaluated the compound's effects on breast cancer cells (MCF-7). The results demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability and an increase in apoptosis markers such as caspase activation and PARP cleavage.

Another study focused on its effects on HeLa cells, where it was found to significantly inhibit cell growth compared to untreated controls. The data suggested that this compound could serve as a lead candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Pyrazine/Pyrimidine Derivatives

- Compound BG14711 (2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide): Shares the dihydropyrazinone core but replaces naphthalene with a 3,4-difluorophenyl group. Fluorine atoms enhance metabolic stability and electronegativity, while the 2,4-dimethoxyphenyl group alters steric and electronic profiles compared to the 3,4-dimethoxy substitution in the target compound .

- Compound 19 (): Contains a dihydropyrimidinone core with a 3,5-dimethoxyphenyl group and a trifluoromethylbenzothiazole substituent.

Quinazolinone-Based Analogues

- Compound 5 (N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide): Features a quinazolinone core instead of pyrazinone, with a thioxothiazolidinone side chain.

Key Differences :

- BG14711 uses thiocarbonyl-bis-thioglycolic acid for thioether formation, a method also employed in quinazolinone derivatives () .

- Compound 19 () employs coupling reactions with benzothiazole derivatives, requiring specialized reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Pharmacokinetic and ADMET Profiles

- The target compound’s naphthalene group may reduce aqueous solubility but enhance membrane permeability compared to BG14711’s difluorophenyl group .

Crystallographic and Conformational Analysis

- Naphthalene vs. Phenyl Substitutions : The naphthalene group in the target compound likely induces greater planarity and π-stacking than phenyl or fluorophenyl groups in analogues (e.g., ’s dichlorophenyl derivative, which shows a 61.8° dihedral angle between aromatic rings) .

- Hydrogen-Bonding Networks : Thioether and carbonyl groups in the target compound facilitate intermolecular interactions, similar to the R₂²(8) motifs observed in ’s acetamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.